Cyclohexaneoctanoic acid, ((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester
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Overview
Description
Cyclohexaneoctanoic acid, ((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its long carbon chains and ester functional groups, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneoctanoic acid, ((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester typically involves esterification reactions. Esterification is a chemical reaction between an acid and an alcohol, usually in the presence of a catalyst. For this compound, the reaction involves cyclohexaneoctanoic acid and dodecyl alcohol, with a catalyst such as sulfuric acid or an ionic liquid like [Hnmp]HSO4 .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts like sulfuric acid or ionic liquids can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneoctanoic acid, ((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Cyclohexaneoctanoic acid and dodecyl alcohol.
Reduction: Primary alcohols corresponding to the ester.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Cyclohexaneoctanoic acid, ((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexaneoctanoic acid, ((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester primarily involves its ester functional group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to primary alcohols through the transfer of hydride ions from reducing agents like lithium aluminum hydride .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, dodecyl ester: Similar in structure but with a shorter carbon chain.
Dodecyl caffeate: Another ester with antioxidant properties, but derived from caffeic acid.
Uniqueness
Cyclohexaneoctanoic acid, ((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester is unique due to its long carbon chains and specific ester functional groups, which confer distinct physical and chemical properties. Its lipophilicity and stability make it particularly valuable in applications requiring long-lasting and stable esters .
Properties
CAS No. |
72245-41-1 |
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Molecular Formula |
C45H86O4 |
Molecular Weight |
691.2 g/mol |
IUPAC Name |
dodecyl (1R,2S,5S)-5-(8-dodecoxy-8-oxooctyl)-2-hexylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C45H86O4/c1-4-7-10-13-15-17-19-21-26-31-38-48-44(46)35-30-25-23-24-28-33-41-36-37-42(34-29-12-9-6-3)43(40-41)45(47)49-39-32-27-22-20-18-16-14-11-8-5-2/h41-43H,4-40H2,1-3H3/t41-,42-,43+/m0/s1 |
InChI Key |
JWKMYQVTPMFTTP-KWDKOVGYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC[C@H]1CC[C@@H]([C@@H](C1)C(=O)OCCCCCCCCCCCC)CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC1CCC(C(C1)C(=O)OCCCCCCCCCCCC)CCCCCC |
Origin of Product |
United States |
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